molecular formula C18H22ClF3N2O3S B4019127 1-[1-(4-Chlorobenzenesulfonyl)piperidine-3-carbonyl]-3-(trifluoromethyl)piperidine

1-[1-(4-Chlorobenzenesulfonyl)piperidine-3-carbonyl]-3-(trifluoromethyl)piperidine

Cat. No.: B4019127
M. Wt: 438.9 g/mol
InChI Key: RYUCKNKFMZQXEV-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorobenzenesulfonyl)piperidine-3-carbonyl]-3-(trifluoromethyl)piperidine is a complex organic compound characterized by the presence of a piperidine ring substituted with a chlorobenzenesulfonyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-[1-(4-Chlorobenzenesulfonyl)piperidine-3-carbonyl]-3-(trifluoromethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[1-(4-Chlorobenzenesulfonyl)piperidine-3-carbonyl]-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzenesulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(4-Chlorobenzenesulfonyl)piperidine-3-carbonyl]-3-(trifluoromethyl)piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: It can be used in the production of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorobenzenesulfonyl)piperidine-3-carbonyl]-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[1-(4-Chlorobenzenesulfonyl)piperidine-3-carbonyl]-3-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzenesulfonyl)piperidine: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-(Trifluoromethyl)piperidine:

    1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine: This compound has an additional trifluoromethyl group, which may enhance its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClF3N2O3S/c19-15-5-7-16(8-6-15)28(26,27)24-10-1-3-13(11-24)17(25)23-9-2-4-14(12-23)18(20,21)22/h5-8,13-14H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUCKNKFMZQXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCCC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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